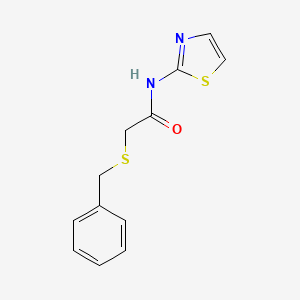![molecular formula C12H14N4O3S B5864955 3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that has been widely studied in scientific research. It is a member of the 1,2,4-triazole family of compounds, which have been found to have a variety of biological activities.
Mecanismo De Acción
The mechanism of action of 3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it has been hypothesized that the compound may work by inhibiting the activity of certain enzymes or proteins in cells. This could lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and disrupt the reproductive processes of insects and plants. In addition, the compound has been shown to have low toxicity in mammalian cells, which makes it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole in lab experiments is that it has been well-studied and its synthesis method is well-documented. This makes it relatively easy to produce and use in experiments. However, one limitation is that the compound may have different effects in different cell types or organisms. This means that caution must be taken when extrapolating results from one experiment to another.
Direcciones Futuras
There are many potential future directions for research on 3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the development of new insecticides and herbicides based on the compound's ability to disrupt reproductive processes in insects and plants. Finally, there is potential for the compound to be used as a diagnostic tool for cancer and other diseases. Further research is needed to fully understand the compound's mechanisms of action and potential applications.
In conclusion, this compound is a chemical compound that has been widely studied for its biological activities. Its synthesis method is well-documented, and it has been shown to have antimicrobial, antiviral, and anticancer properties. Further research is needed to fully understand the compound's mechanisms of action and potential applications.
Métodos De Síntesis
The synthesis method for 3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole involves the reaction of 4-methoxy-3-nitrobenzyl chloride with ethylthioacetic acid to form the intermediate 4-methoxy-3-nitrobenzylthioacetic acid. This intermediate is then reacted with hydrazine hydrate to form the final product, this compound. This synthesis method has been well-documented in the scientific literature and has been used to produce large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole has been studied extensively for its biological activities. It has been found to have antimicrobial, antiviral, and anticancer properties. It has also been shown to have potential as an insecticide and herbicide. In addition, this compound has been studied for its potential as a diagnostic tool for cancer and other diseases.
Propiedades
IUPAC Name |
5-ethyl-3-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-3-11-13-12(15-14-11)20-7-8-4-5-10(19-2)9(6-8)16(17)18/h4-6H,3,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPQNZDYZMUHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)

![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)

![1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)



